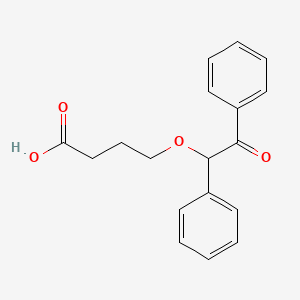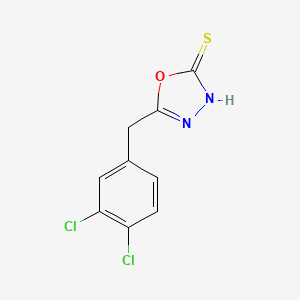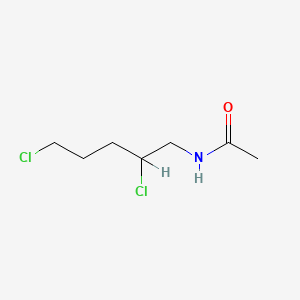![molecular formula C13H12ClF3N2O2 B1620984 5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole CAS No. 680216-04-0](/img/structure/B1620984.png)
5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
Overview
Description
5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure.
Scientific Research Applications
1. Environmental Persistence and Toxicity
Occurrence and Toxicity of Antimicrobial Triclosan and By-products in the Environment
A review highlighted the environmental presence and toxicity of Triclosan (TCS), a compound sharing structural similarities with oxadiazoles, underscoring the widespread detection of such compounds in various environmental compartments. This study elaborates on the partial elimination of TCS in sewage treatment plants, leading to its detection in water and sediments, and discusses its potential transformation into more toxic and persistent compounds, including chlorinated phenols and biphenyl ethers (G. Bedoux et al., 2012).
2. Therapeutic Potential and Pharmacology
A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds
This comprehensive review underscores the significance of the 1,3,4-oxadiazole ring in the development of compounds with a wide range of bioactivities, including anticancer, antibacterial, and anti-inflammatory effects. It discusses the structural feature of the oxadiazole ring which enables effective binding with enzymes and receptors in biological systems, highlighting the therapeutic potential of these compounds in medicinal chemistry (G. Verma et al., 2019).
3. Synthetic Approaches and Biological Oriented Drug Synthesis
Біологічно орієнтований синтез ліків (BIODS) на основі гетерилпохідних 2,5-дизаміщених 1,3,4-оксадіазолів (Частина 1)
This review focuses on the synthesis methods and biological activities of heterocyclic systems containing a 1,3,4-oxadiazole nucleus. It emphasizes the wide range of synthesis methods and the significant antitumor, antifungal, and antibacterial activities of these compounds, showing their importance in biologically oriented drug synthesis (Y. Karpenko et al., 2020).
4. Metal-Ion Sensing Applications
Potential Synthetic Routes and Metal-Ion Sensing Applications of 1,3,4-Oxadiazoles An Integrative Review
This review provides an overview of the synthetic strategies for 1,3,4-oxadiazole derivatives and their applications as metal-ion sensors. It discusses the photoluminescent quantum yield, thermal and chemical stability, and potential coordination sites of these molecules, making them a prominent choice for the development of chemosensors (D. Sharma et al., 2022).
properties
IUPAC Name |
5-(1-chloro-2-methylpropan-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N2O2/c1-12(2,7-14)11-18-10(19-21-11)8-3-5-9(6-4-8)20-13(15,16)17/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUZQUKCJVFBNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C1=NC(=NO1)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381871 | |
| Record name | 5-(2-chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole | |
CAS RN |
680216-04-0 | |
| Record name | 5-(2-chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[2-(2,4-dichlorophenyl)ethyl]acetamide](/img/structure/B1620902.png)
![1-[5-(Chloromethyl)-2,4-dimethoxyphenyl]ethan-1-one](/img/structure/B1620904.png)
![4-[(4-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1620906.png)
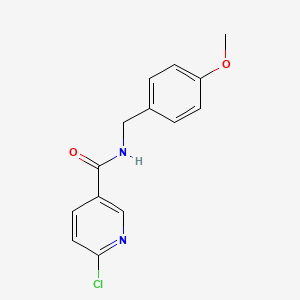
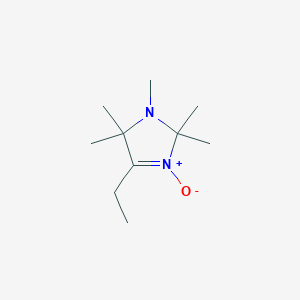
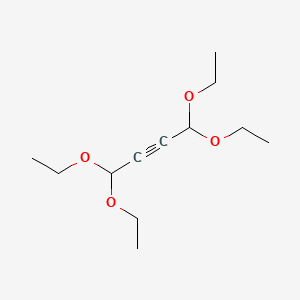
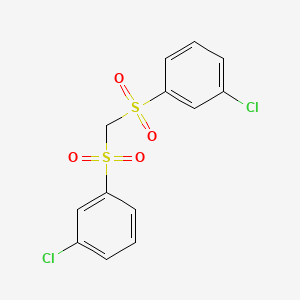
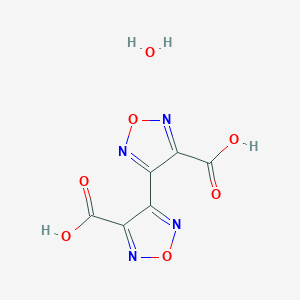
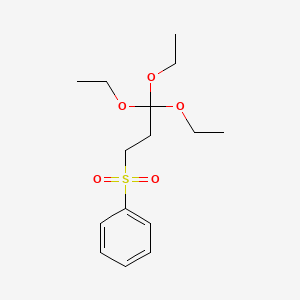
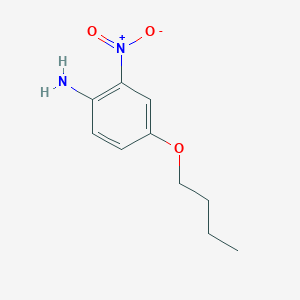
![1-Hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine](/img/structure/B1620919.png)
